
1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde” is a complex organic molecule that contains an indole ring and a pyridine ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyridine ring via a methylene bridge. The aldehyde functional group is attached to the 6-position of the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the nitrogen in the pyridine ring, which can act as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the aldehyde group could make it more reactive .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has demonstrated the synthesis of palladacycles using bi- and tridentate ligands with an indole core, such as "1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde". These complexes have been found efficient as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes, showcasing the versatility of indole-derived compounds in catalytic processes (Singh et al., 2017).
Synthesis of Heterocyclic Compounds
The Knoevenagel condensation of indole derivatives has led to the synthesis of various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, further demonstrating the utility of indole derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Dyachenko et al., 2018).
Novel Functional Derivatives
The reactivity of indole carbaldehyde derivatives under specific conditions has been explored to form new functional derivatives, contributing to the development of novel heterocyclic compounds. Such research expands the scope of indole-based compounds in organic synthesis and potential pharmaceutical applications (Dotsenko et al., 2018).
Antimicrobial Activity
Some studies have focused on the synthesis of novel compounds starting from indole carbaldehydes to evaluate their antimicrobial activities. This research underlines the significance of indole derivatives in developing new antimicrobial agents, highlighting their potential in addressing the challenge of antibiotic resistance (Hamed et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZNAYFQMKSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
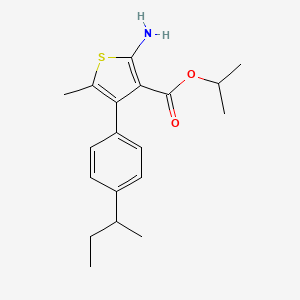
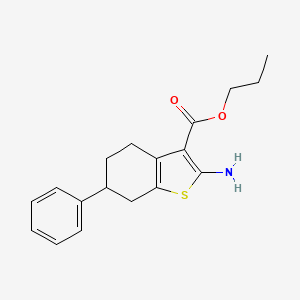
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
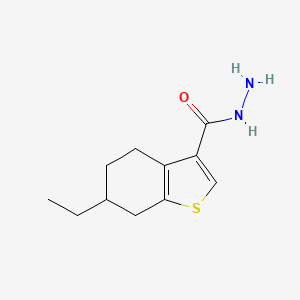
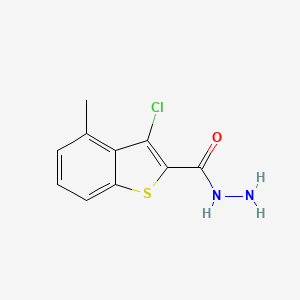


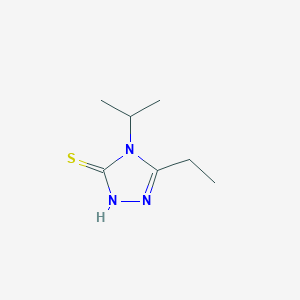

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

